
2,2-Dimethyl-1-phenylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-phenylpentane-1,3-dione is an organic compound with the molecular formula C13H16O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, which includes a phenyl group attached to a pentane chain with two methyl groups at the second carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylpentane-1,3-dione can be achieved through various methods. One common approach involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another method includes the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Products can include carboxylic acids and other oxidized derivatives.
Reduction: Alcohols are the primary products.
Substitution: Substituted phenyl derivatives are formed.
Scientific Research Applications
2,2-Dimethyl-1-phenylpentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenylpentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The diketone groups can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1-phenylpentane-1,3-dione: Similar structure but with different methyl group positions.
4,4-Dimethyl-1-phenylpentane-1,3-dione: Another isomer with different methyl group positions.
Uniqueness
2,2-Dimethyl-1-phenylpentane-1,3-dione is unique due to its specific arrangement of methyl groups and phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
CAS No. |
92115-30-5 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C13H16O2/c1-4-11(14)13(2,3)12(15)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
WEHMUBQIUIOOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






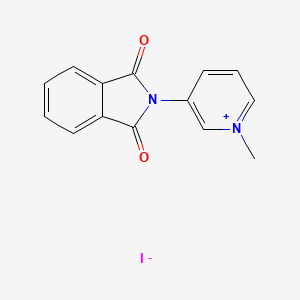
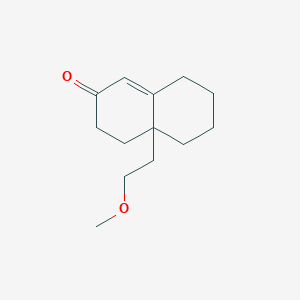

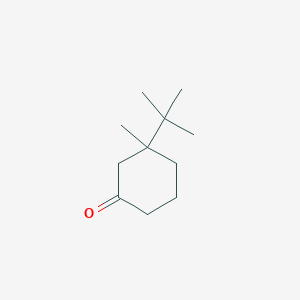
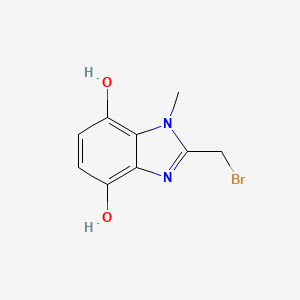

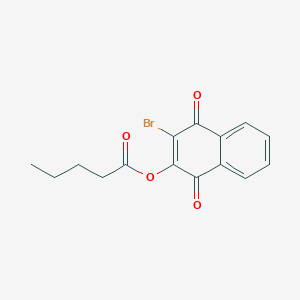
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)

![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)
